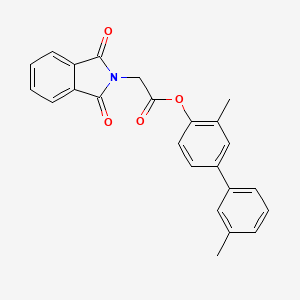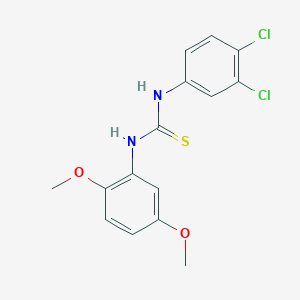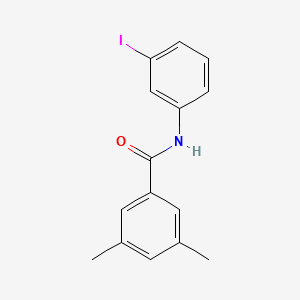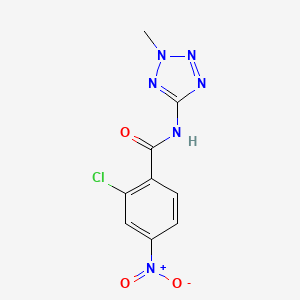
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(mesitylsulfonyl)-N-(4-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that has been widely used in scientific research. It is commonly known as MPPA and has shown great potential in various fields of study.
Wirkmechanismus
MPPA binds to sigma-1 receptors and modulates their activity, leading to changes in cellular signaling pathways. This modulation has been shown to have various effects on neuronal function, including the regulation of calcium homeostasis, the modulation of neurotransmitter release, and the regulation of ion channel activity. MPPA has also been shown to have anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
MPPA has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, which are important for neuronal growth and survival. MPPA has also been shown to have anti-inflammatory effects, reducing the activation of microglia and the production of pro-inflammatory cytokines. In addition, MPPA has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.
Vorteile Und Einschränkungen Für Laborexperimente
MPPA has several advantages for lab experiments. It is a highly selective and potent ligand for sigma-1 receptors, allowing for precise modulation of their activity. MPPA is also stable and easy to handle, making it a reliable tool for research. However, MPPA does have some limitations. It has a short half-life in vivo, limiting its use in animal studies. In addition, MPPA has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving MPPA. One area of interest is the role of sigma-1 receptors in pain perception and the potential for MPPA as a novel analgesic. Another area of interest is the potential for MPPA as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanisms of action of MPPA and its effects on cellular signaling pathways.
Wissenschaftliche Forschungsanwendungen
MPPA has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, memory, and mood regulation. MPPA has been used to study the role of sigma-1 receptors in these processes, as well as their potential as therapeutic targets for various neurological disorders.
Eigenschaften
IUPAC Name |
N-(pyridin-4-ylmethyl)-1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15-12-16(2)20(17(3)13-15)28(26,27)24-10-6-19(7-11-24)21(25)23-14-18-4-8-22-9-5-18/h4-5,8-9,12-13,19H,6-7,10-11,14H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKSGXNQWDQPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NCC3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Fluoro-phenyl)-N-[2-oxo-2-(4-phenyl-piperazin-1-yl)-ethyl]-methanesulfonamide](/img/structure/B3617381.png)

![N-(4-methoxyphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B3617394.png)

![2-(2-bromo-4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3617403.png)
![2-(5-{[(3-bromophenyl)amino]sulfonyl}-4-chloro-2-methylphenoxy)acetamide](/img/structure/B3617414.png)
![N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617425.png)
![N,N'-1,2-phenylenebis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B3617439.png)

![methyl N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B3617458.png)
![methyl [4-({[(4-chlorophenyl)thio]acetyl}amino)phenoxy]acetate](/img/structure/B3617474.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3617489.png)

